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molecular formula C13H25BrO2 B8326480 2-(6-Bromo-2,2-dimethylhexyloxy)-tetrahydropyran

2-(6-Bromo-2,2-dimethylhexyloxy)-tetrahydropyran

Cat. No. B8326480
M. Wt: 293.24 g/mol
InChI Key: INSOFXUEOMASGB-UHFFFAOYSA-N
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Patent
US06703422B2

Procedure details

A solution of 2-(6-bromo-2,2-dimethyl-hexyloxy)-tetrahydro-pyran (14.9 g, 50.8 mmol) in ethanol (100 ml) was added dropwise over 30 min to a solution of sodium sulfide nonahydrate (6.10 g, 25.41 mmol) in water (10 ml) at rt under N2 atmosphere. The reaction mixture was stirred at rt for 18 h and then heated to reflux for 3.5 h. The solution was concentrated in vacuo, 5% NaOH (100 ml) was added, and the reaction mixture was extracted with CH2Cl2 (200 ml). The organic layer was dried over MgSO4, concentrated in vacuo, and dried in high vacuo to give bis-(5,5-dimethyl-6-tetrahydropyranyloxy-hexyl)-sulfide (9.17 g, 78%) as a slightly yellowish oil. 1H NMR (300 MHz, CDCl3), d (ppm): 4.54 (t, 2H, J=2.9); 3.83 (m, 2H); 3.48 (m, 2H); 3.45 (d, 2H, J=9.2); 2.98 (d, 2H, J=9.2); 2.50 (t, 4H, J=7.3); 1.82 (m, 2H); 1.75-1.44 (m, 16H); 1.42-1.18 (m, 10H); 0.894 (s, 6H); 0.887 (s, 6H). 13C NMR (75 MHz, CDCl3), d (ppm): 98.90; 76.26; 61.68; 38.77; 34.04; 32.00; 30.51; 25.44; 24.42; 24.36; 23.20; 19.28. Calcd. for C26H51SO4: 459.3508, found 459.3504.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([CH3:16])([CH3:15])[CH2:7][O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][O:10]1.[OH2:17].[OH2:18].O.O.O.O.O.O.O.[S-2:26].[Na+].[Na+]>C(O)C.O>[CH3:15][C:6]([CH3:16])([CH2:7][O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][O:10]1)[CH2:5][CH2:4][CH2:3][CH2:2][S:26][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([CH3:16])([CH3:15])[CH2:7][O:17][CH:11]1[CH2:12][CH2:13][CH2:14][CH2:9][O:18]1 |f:1.2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
BrCCCCC(COC1OCCCC1)(C)C
Name
Quantity
6.1 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 h
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo, 5% NaOH (100 ml)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with CH2Cl2 (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried in high vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(CCCCSCCCCC(COC1OCCCC1)(C)C)(COC1OCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.17 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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